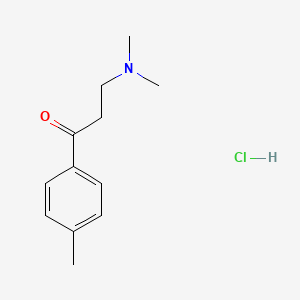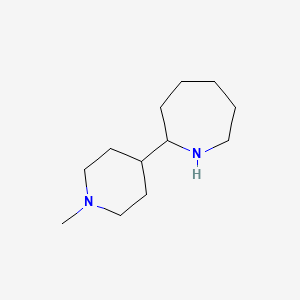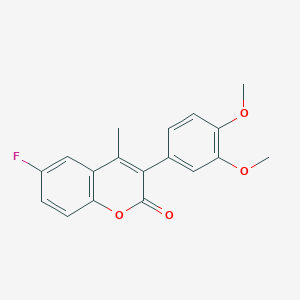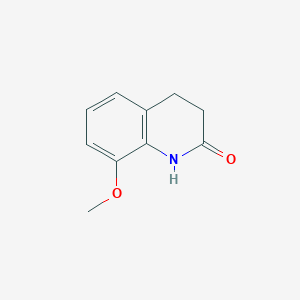
8-methoxy-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
8-methoxy-3,4-dihydroquinolin-2(1H)-one, also known as 8-Methoxyquinoline-3,4-dione (MQD), is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MQD is a heterocyclic compound with a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol.
Aplicaciones Científicas De Investigación
Antitumor Applications
8-Methoxy-3,4-dihydroquinolin-2(1H)-one and its derivatives have shown significant promise in antitumor applications. Research indicates that these compounds can inhibit tumor growth, induce apoptosis, and disrupt tumor vasculature. For example, a study by Cui et al. (2017) found that a related compound inhibited tumor growth by 62% in mice without obvious signs of toxicity. It also displayed antiproliferative activity against a panel of 60 human tumor cell lines and disrupted tumor vasculature, suggesting its potential as a tubulin-binding tumor-vascular disrupting agent (Cui et al., 2017).
Cancer Cell and Tissue Diagnosis
The compound has been studied for its potential in diagnosing human cancer cells, tissues, and tumors. Alireza et al. (2019) developed an analytical model analyzing the interaction between a similar compound and a two-mode field in the presence of two-photon transitions. The study focused on the entanglement between nano molecules and fields, suggesting potential applications in the diagnosis of cancer (Alireza et al., 2019).
Natural Occurrence and Cytotoxic Studies
Mahmoud et al. (2018) isolated natural 3,4-dihydroquinoline-2-one derivatives from Streptomyces sp., including 8-methoxy-3,4-dihydro-1H-quinolin-2-one. These compounds exhibited weak cytotoxic activities against cancer cell lines and demonstrated growth inhibitory activity against bacterial strains (Mahmoud et al., 2018).
Pharmacological Applications
Studies have also explored the pharmacological potential of derivatives of this compound. Xu et al. (2005) investigated two benzamide analogues derived from 3,4-dihydroquinolin-2(1H)-one for their binding to sigma-2 receptors. The study found that one of the analogues had a higher affinity for sigma2 receptors compared to other compounds, suggesting its usefulness in studying sigma2 receptors in vitro (Xu et al., 2005).
Antiparasitic Activities
Nanayakkara et al. (2008) investigated the antiparasitic activities and toxicities of individual enantiomers of a related 8-aminoquinoline compound. The study revealed significant efficacy against various parasitic infections and offered insights into how different configurations in the 8-amino side chain affect efficacy and toxicity (Nanayakkara et al., 2008).
Propiedades
IUPAC Name |
8-methoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-4-2-3-7-5-6-9(12)11-10(7)8/h2-4H,5-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTWLOPILDYCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279910 | |
| Record name | 3,4-Dihydro-8-methoxy-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
53899-19-7 | |
| Record name | 3,4-Dihydro-8-methoxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53899-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-8-methoxy-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







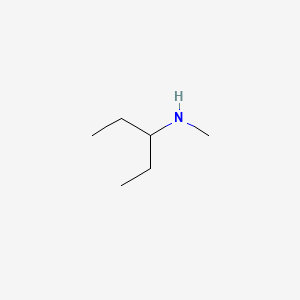
![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3042174.png)
![N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride](/img/structure/B3042175.png)
![Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate](/img/structure/B3042176.png)

